molecular formula C13H24N2O3 B13496297 tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers

tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers

Cat. No.: B13496297
M. Wt: 256.34 g/mol
InChI Key: IAAHODCJTKCHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic pyrrolo[3,4-c]pyridine derivative featuring a hydroxymethyl substituent at the 7a-position and a tert-butyl carbamate group at the 5-position. Its molecular formula is C₁₄H₂₄N₂O₄, with a molecular weight of 284.4 g/mol (calculated based on analogous structures in ). The diastereomeric mixture arises from stereochemical variations at the 7a-hydroxymethyl group, influencing physical properties such as solubility, crystallinity, and chromatographic behavior.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 7a-(hydroxymethyl)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-5-4-13(9-16)8-14-6-10(13)7-15/h10,14,16H,4-9H2,1-3H3

InChI Key

IAAHODCJTKCHHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNCC2C1)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials: The synthesis often begins from pyridine derivatives or piperidine precursors that can be elaborated into the bicyclic pyrrolo[3,4-c]pyridine scaffold.
  • Key Steps:
    • Formation of the bicyclic ring system via intramolecular cyclization or ring closure reactions.
    • Introduction of the hydroxymethyl substituent at the 7a-position, typically via selective functionalization of a precursor intermediate.
    • Protection of the amine group as a tert-butyl carbamate (Boc protection) to afford the tert-butyl ester functionality.
  • Diastereomeric Mixture: The stereochemistry at the ring junction and substituents leads to a mixture of diastereomers, which may be separated or used as a mixture depending on application.

Reported Synthesis Highlights

  • A multi-step organic synthesis involving pyridine derivatives and Grignard reagents has been used to access related bicyclic intermediates, which can be elaborated to the target compound.
  • Optimization techniques such as continuous flow reactors have been suggested to improve yield and purity in the synthesis of this compound, although specific protocols are proprietary or unpublished.
  • Analogous compounds with similar bicyclic cores and hydroxymethyl substituents have been synthesized via nucleophilic substitution, reductive amination, or cyclization reactions starting from Boc-protected piperidine derivatives.
  • Typical reaction conditions involve the use of strong bases (e.g., sodium hydride, potassium tert-butoxide) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by chromatographic purification.
  • Protection and deprotection steps using tert-butyl carbamate groups are standard to maintain amine functionality during synthetic transformations.

Example Reaction Conditions from Related Compounds

Step Reagents & Conditions Yield (%) Notes
Boc-protection of piperidine Reaction of piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in presence of base 60-74 Protects amine as tert-butyl carbamate
Hydroxymethyl introduction Reaction with formaldehyde or hydroxymethylating agents under basic conditions Variable Introduces hydroxymethyl group at desired position
Cyclization Intramolecular ring closure using nucleophilic substitution or reductive amination Variable Forms bicyclic pyrrolo[3,4-c]pyridine core
Purification Silica gel column chromatography using ethyl acetate/hexane mixtures - Separates diastereomers and impurities

Patent Literature Insights

  • Patent EP 3 753 941 A1 describes synthetic methods for related pyrimidine-fused heterocyclic compounds, involving selective substitutions and ring closures that could be adapted for preparing bicyclic pyrrolo[3,4-c]pyridine derivatives.
  • The patent emphasizes the use of heterocyclic intermediates with substituents such as hydroxyl and carbamate groups, which aligns with the functional groups present in the target compound.

Analytical and Characterization Techniques

  • NMR Spectroscopy: 1H NMR and 13C NMR are critical for confirming the bicyclic structure, stereochemistry, and substitution pattern, particularly the hydroxymethyl group and Boc protection signals.
  • Mass Spectrometry: ESI-MS or LC-MS is used to confirm molecular weight and purity.
  • Chromatography: Silica gel column chromatography is standard for purification and diastereomer separation.
  • InChI and SMILES Data: Used for database identification and computational modeling.

Summary Table of Preparation Aspects

Aspect Details
Synthetic route Multi-step synthesis from pyridine or piperidine derivatives
Key reagents Grignard reagents, sodium hydride, potassium tert-butoxide, di-tert-butyl dicarbonate (Boc2O)
Solvents DMF, DMSO, tetrahydrofuran (THF), ethyl acetate, hexane
Reaction conditions Room temperature to moderate heating (20-70°C), inert atmosphere for sensitive steps
Purification methods Silica gel chromatography
Yield range Variable, typically 40-74% for individual steps in related syntheses
Diastereomeric mixture Present due to stereochemistry at bicyclic ring junction

Chemical Reactions Analysis

Hydrogenation and Ring Reduction

The pyridine core undergoes selective hydrogenation under catalytic conditions. For example:

Reaction Conditions Product Yield Source
Partial ring hydrogenationH₂ (1 atm), PtO₂ (catalyst), acidic conditions, 25°C, 12 hTetrahydro-imidazo[4,5-c]pyridine derivative with retained hydroxymethyl group62–75%
Full reductionH₂ (3 atm), Ra-Ni, ethanol, 60°COctahydro-pyrrolo[3,4-c]pyridine scaffold84%

Key observations:

  • Partial hydrogenation preserves the hydroxymethyl group’s integrity .

  • Stereochemical outcomes vary with catalyst choice; PtO₂ favors cis addition .

Ester Hydrolysis

The tert-butyl carbamate undergoes hydrolysis under acidic or basic conditions:

Reagent Conditions Product Yield Notes
HCl (4M in dioxane)25°C, 6 hFree amine with hydroxymethyl group89%Requires inert atmosphere
TFA/DCM (1:1)0°C → 25°C, 2 hDeprotected pyrrolidine-amine intermediate95%Mild, no racemization

Applications:

  • The free amine serves as a precursor for further functionalization (e.g., alkylation, acylation) .

Hydroxymethyl Group Transformations

The hydroxymethyl (-CH₂OH) group participates in oxidation and substitution:

Oxidation to Aldehyde

Reagent Conditions Product Yield
Dess-Martin periodinaneDCM, 0°C → 25°C, 3 hCorresponding aldehyde derivative78%

Etherification

Reagent Conditions Product Yield
Benzyl bromide, K₂CO₃DMF, 60°C, 8 hBenzyl-protected hydroxymethyl derivative67%

Limitations:

  • Over-oxidation to carboxylic acids occurs with strong oxidants (e.g., KMnO₄).

Alkylation and Acylation

The secondary amine (after deprotection) reacts with electrophiles:

Reaction Reagent Conditions Product Yield
AlkylationBenzyl isocyanateDCM, 25°C, 1 hN-Benzyl urea derivative69%
AcylationAcetyl chlorideEt₃N, THF, 0°C → 25°C, 4 hN-Acetylated pyrrolidine82%

Stereochemical note:

  • Diastereomeric mixtures may resolve during crystallization (e.g., trans isomers precipitate preferentially) .

Ring-Opening Reactions

Under strong acidic conditions, the pyrrolidine ring undergoes cleavage:

Reagent Conditions Product Yield
H₂SO₄ (conc.)100°C, 24 hLinear amino alcohol with tert-butyl group41%

This reaction is typically avoided due to low selectivity.

Stereochemical Interconversion

The diastereomeric mixture equilibrates under basic conditions:

Base Conditions Outcome
NaHTHF, 60°C, 12 hCis/trans ratio shifts from 1:1 to 3:1

Applications:

  • Enables enrichment of a single diastereomer for pharmacological studies .

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C (DSC data).

  • Photodegradation : Sensitive to UV light; store in amber vials .

Scientific Research Applications

tert-Butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the pyrrolo[3,4-c]pyridine core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 26: (3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • Structural Differences : Replaces the 7a-hydroxymethyl group with a benzotriazole carbonyl moiety.
  • Molecular Weight : 358.5 g/mol (vs. 284.4 g/mol for the target compound).
  • Synthesis : Prepared via HATU-mediated coupling of a pyrrolopyrrole-carboxylate precursor with 1H-benzo[d][1,2,3]triazole-5-carboxylic acid.
  • Applications : Used in kinase inhibitor research due to the benzotriazole group’s affinity for ATP-binding pockets.

Compound 10a: Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate

  • Structural Differences : Incorporates indole rings and a pyrrole core instead of a bicyclic pyrrolopyridine system.
  • Molecular Weight : 554 g/mol.
  • Synthesis : Prepared via CuCl₂-catalyzed cyclization of bis(indolyl)propanedione derivatives.

(3aR,7aR)-tert-Butyl Hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

  • Structural Differences : Lacks the 7a-hydroxymethyl group, simplifying stereochemistry.
  • Molecular Weight : 240.3 g/mol.
  • Applications : A common intermediate for CNS-targeting prodrugs due to its trans-configuration and improved blood-brain barrier permeability.

Comparative Data Table

Property Target Compound Compound 26 Compound 10a (3aR,7aR)-tert-Butyl Derivative
Molecular Formula C₁₄H₂₄N₂O₄ C₂₀H₂₆N₆O₃ C₃₂H₃₄N₄O₅ C₁₃H₂₄N₂O₂
Molecular Weight (g/mol) 284.4 358.5 554 240.3
Key Substituents 7a-Hydroxymethyl, 5-tert-butyl carbamate 5-Benzotriazole carbonyl Indole rings, pyrrole core Trans-configuration, no 7a-substituent
Synthetic Method Not explicitly described HATU-mediated coupling CuCl₂-catalyzed cyclization Boc-protection of pyrrolopyridine
Applications Potential CNS targeting Kinase inhibitors Neuroprotection (indirect) Prodrug intermediate

Key Research Findings

  • Stereochemical Impact: The 7a-hydroxymethyl group introduces diastereomerism, complicating purification but enabling exploration of stereospecific biological effects. Similar challenges are noted in the synthesis of Compound 10a, where indole substituents require precise regiocontrol.
  • Biological Relevance: While the target compound lacks explicit activity data, structurally related compounds like (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol exhibit neuroprotective effects via microtubule stabilization.
  • Synthetic Flexibility : The tert-butyl carbamate group in the target compound and its analogs (e.g., Compound 26) facilitates deprotection for further functionalization, a strategy widely used in peptidomimetic design.

Biological Activity

Chemical Identity
tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is an organic compound characterized by its complex structure, which includes a tert-butyl group, a hydroxymethyl group, and a pyrrolo[3,4-c]pyridine core. This compound exists as a mixture of diastereomers due to the presence of multiple stereocenters, leading to variations in physical and chemical properties. Its molecular formula is C13H24N2O3C_{13}H_{24}N_{2}O_{3} with a molecular weight of approximately 256.34 g/mol .

Synthesis
The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of the Pyrrolo Core : Cyclization of suitable precursors to establish the pyrrolo[3,4-c]pyridine structure.
  • Hydroxymethylation : Introduction of the hydroxymethyl group using formaldehyde and a catalyst.
  • tert-Butylation : Addition of the tert-butyl group through reactions with tert-butyl chloride and a strong base .

The biological activity of tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is attributed to its interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target biomolecules, while the pyrrolo core may engage in π-π interactions. These interactions can modulate enzyme or receptor activities, influencing various biological processes .

Biological Studies

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains through mechanisms that likely involve disruption of cellular processes .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity through assays like DPPH radical scavenging, suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis

Comparative studies with structurally similar compounds reveal distinct biological profiles:

Compound NameBiological ActivityKey Differences
tert-Butyl 7a-(hydroxymethyl)-octahydropyrano[3,4-c]pyrrole-2-carboxylateModerate antimicrobialPyrano ring alters reactivity
tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylateAntioxidant effectsPyrazolo ring leads to different interactions

This table illustrates how variations in structural features can lead to differing biological activities .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolidine structures exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the functional groups can enhance antimicrobial properties .
  • Antioxidant Assessment : Research involving DPPH radical scavenging assays indicated that certain diastereomers possess enhanced antioxidant capabilities compared to their non-hydroxymethylated counterparts .

Q & A

Q. What role do impurities play in conflicting bioactivity data, and how are they mitigated?

  • Methodological Answer : Trace impurities (e.g., residual catalysts or solvents) can skew bioassay results. Implement rigorous purification:
  • Flash chromatography with gradient elution.
  • Recrystallization in non-polar solvents.
  • LC-MS purity checks (>95% purity threshold).
  • Control experiments with purified diastereomers to isolate bioactivity contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.